molecular formula C5H8ClF2NO2 B13484641 rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans

rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans

Cat. No.: B13484641
M. Wt: 187.57 g/mol
InChI Key: WZANIGHHCCTGKE-MUWMCQJSSA-N
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Description

rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry and the presence of fluorine atoms, which impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a difluorocyclopropane derivative with an aminomethylating agent under controlled conditions to introduce the aminomethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of similar compounds . These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclopropane derivatives.

Scientific Research Applications

rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans has numerous applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications due to its unique chemical properties, including its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid: Similar structure but without the hydrochloride salt.

    rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid methyl ester: Methyl ester derivative with different solubility and reactivity.

    rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid ethyl ester: Ethyl ester derivative with distinct physical properties.

Uniqueness

rac-(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride, trans is unique due to its specific stereochemistry and the presence of both aminomethyl and difluorocyclopropane groups. These features impart distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C5H8ClF2NO2

Molecular Weight

187.57 g/mol

IUPAC Name

(1S,3S)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)2(1-8)3(5)4(9)10;/h2-3H,1,8H2,(H,9,10);1H/t2-,3+;/m1./s1

InChI Key

WZANIGHHCCTGKE-MUWMCQJSSA-N

Isomeric SMILES

C([C@@H]1[C@H](C1(F)F)C(=O)O)N.Cl

Canonical SMILES

C(C1C(C1(F)F)C(=O)O)N.Cl

Origin of Product

United States

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